molecular formula C7H12N2S B13117926 2-Ethyl-5-propyl-1,3,4-thiadiazole

2-Ethyl-5-propyl-1,3,4-thiadiazole

Cat. No.: B13117926
M. Wt: 156.25 g/mol
InChI Key: JXTWGLOBYHJZDF-UHFFFAOYSA-N
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Description

2-Ethyl-5-propyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the broader class of 1,3,4-thiadiazoles, which are known for their diverse biological and chemical properties. The unique arrangement of atoms within the thiadiazole ring imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-propyl-1,3,4-thiadiazole typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate in the presence of triethylamine . The reaction is carried out in absolute ethanol under controlled temperature conditions to yield the desired thiadiazole derivative.

Industrial Production Methods: Industrial production of 1,3,4-thiadiazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-propyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-5-propyl-1,3,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-propyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes and receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

2-ethyl-5-propyl-1,3,4-thiadiazole

InChI

InChI=1S/C7H12N2S/c1-3-5-7-9-8-6(4-2)10-7/h3-5H2,1-2H3

InChI Key

JXTWGLOBYHJZDF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)CC

Origin of Product

United States

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